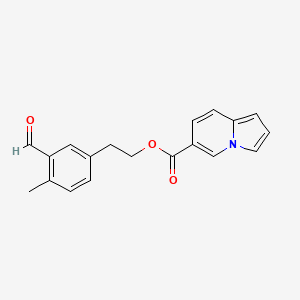
3-Formyl-4-methylphenethyl indolizine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-methylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indolizine core through a 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles . The reaction conditions often require the use of activated alkenes or alkynes, with the addition of a base to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-4-methylphenethyl indolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring due to the electron-rich nature of the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: 3-Carboxy-4-methylphenethyl indolizine-6-carboxylate.
Reduction: 3-Hydroxymethyl-4-methylphenethyl indolizine-6-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Formyl-4-methylphenethyl indolizine-6-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-methylphenethyl indolizine-6-carboxylate involves its interaction with various molecular targets. The indolizine core can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Indole: A simpler structure with a single fused ring system.
Indolizidine: Lacks the formyl and carboxylate functional groups.
Pyrrolo[1,2-a]pyridine: Another isomer of indole with different substitution patterns.
Uniqueness
3-Formyl-4-methylphenethyl indolizine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and carboxylate groups allows for diverse chemical reactivity and potential for various applications .
Propiedades
Fórmula molecular |
C19H17NO3 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-(3-formyl-4-methylphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-14-4-5-15(11-17(14)13-21)8-10-23-19(22)16-6-7-18-3-2-9-20(18)12-16/h2-7,9,11-13H,8,10H2,1H3 |
Clave InChI |
LPSCTBPTQZATQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)


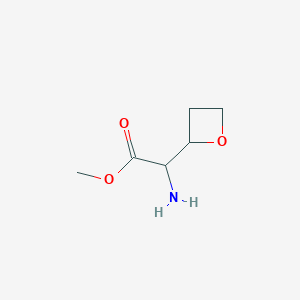
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
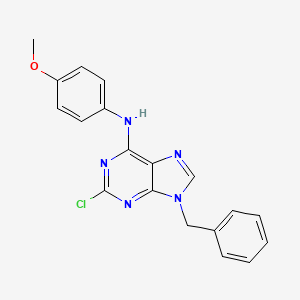
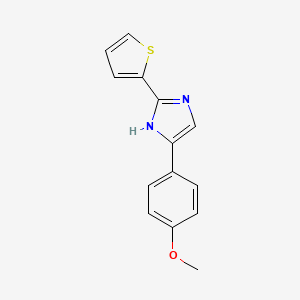
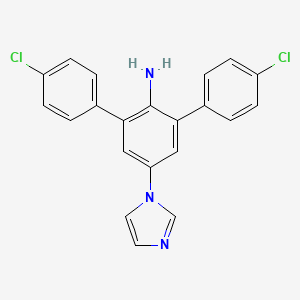

![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
